N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline
CAS No.: 1040686-29-0
Cat. No.: VC2642904
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline - 1040686-29-0](/images/structure/VC2642904.png)
Specification
CAS No. | 1040686-29-0 |
---|---|
Molecular Formula | C24H27NO3 |
Molecular Weight | 377.5 g/mol |
IUPAC Name | N-[2-(3-methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline |
Standard InChI | InChI=1S/C24H27NO3/c1-19-8-6-13-24(16-19)28-20(2)18-25-21-9-7-12-23(17-21)27-15-14-26-22-10-4-3-5-11-22/h3-13,16-17,20,25H,14-15,18H2,1-2H3 |
Standard InChI Key | IVLQRXRCEOAFSR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline is precisely identified through various chemical identifiers. It is registered with the Chemical Abstracts Service (CAS) under the number 1040686-29-0, providing a unique identifier in chemical databases and literature. The molecular formula of this compound is C24H27NO3, indicating the presence of 24 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The compound's structural features include:
The complete chemical identifiers for this compound are summarized in the following table:
Identifier Type | Value |
---|---|
IUPAC Name | N-[2-(3-methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline |
CAS Number | 1040686-29-0 |
Molecular Formula | C24H27NO3 |
Molecular Weight | 377.5 g/mol |
Standard InChI | InChI=1S/C24H27NO3/c1-19-8-6-13-24(16-19)28-20(2)18-25-21-9-7-12-23(17-21)27-15-14-26-22-10-4-3-5-11-22/h3-13,16-17,20,25H,14-15,18H2,1-2H3 |
Standard InChIKey | IVLQRXRCEOAFSR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
PubChem Compound ID | 46736312 |
Physical and Chemical Properties
The physical and chemical properties of N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline are primarily derived from its molecular structure. With a molecular weight of 377.5 g/mol, this compound falls within the medium molecular weight range typical of many drug-like compounds. The presence of both polar functional groups (ether linkages and secondary amine) and non-polar aromatic regions suggests a balanced hydrophilic-lipophilic character.
The compound's reactivity is likely influenced by several structural features:
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The secondary amine group (NH) in the aniline moiety can participate in hydrogen bonding as a donor and may undergo various nucleophilic reactions.
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The ether linkages (C-O-C) can act as hydrogen bond acceptors and may be susceptible to cleavage under specific conditions.
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The aromatic rings are likely to participate in π-π stacking interactions and may undergo electrophilic aromatic substitution reactions.
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The methyl group on the phenoxy moiety could influence the electron density of the adjacent aromatic ring, potentially affecting reactivity.
Based on similar compounds with ether linkages and aniline groups, N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline might exhibit limited water solubility but reasonable solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. These solubility characteristics would be relevant for its applications in research settings where preparing solutions for biological assays is often necessary.
Applications and Research
N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline has potential applications in medicinal chemistry and proteomics research. Its complex structure with multiple functional groups makes it a candidate for investigation in drug development processes, particularly for targeting specific biological pathways involved in disease processes.
In medicinal chemistry, compounds with similar structural features are often explored for their ability to interact with specific protein targets. The presence of both hydrogen bond donors and acceptors, along with aromatic regions capable of π-π interactions, suggests potential for binding to protein active sites or regulatory domains. These structural characteristics could make the compound valuable in structure-activity relationship studies aimed at developing more potent or selective therapeutic agents.
In proteomics research, such compounds may serve as tool molecules for studying protein interactions or cellular responses. They can be used in biochemical assays to probe specific pathways or as starting points for developing more complex molecular probes. The compound's unique structure might enable it to interact with various proteins or enzymes relevant to disease pathways, potentially leading to discoveries of novel therapeutic targets.
When comparing N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline with structurally related compounds, such as N-{2-[2-(sec-Butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline (CAS: 1040686-51-8, molecular formula C27H33NO3, molecular weight 419.57 g/mol), differences in substituents and their positions could lead to distinct biological activities and physicochemical properties . These structural variations allow researchers to explore how specific modifications affect function and activity.
Future Research Directions
The study of N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline presents several promising avenues for future research. Given its structural complexity and potential applications in medicinal chemistry, the following research directions could be particularly valuable:
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Structure-activity relationship studies comparing this compound with structurally similar derivatives to identify features critical for specific biological activities
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High-throughput screening to identify potential binding partners and elucidate its pharmacological profile
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Computational modeling to predict interactions with potential protein targets
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Development of more efficient synthetic routes to prepare the compound and related analogs
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Investigation of potential applications in specific disease models or biochemical pathways
Research in these areas could enhance understanding of the compound's properties and potential applications, possibly leading to development of more targeted or effective research tools or therapeutic candidates. Additionally, systematic toxicological assessment would be beneficial to establish safety parameters for its continued research use.
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